molecular formula C17H19N5O2S B2928397 N-benzyl-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 895004-93-0

N-benzyl-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2928397
CAS No.: 895004-93-0
M. Wt: 357.43
InChI Key: MOSJWLRKABKGCI-UHFFFAOYSA-N
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Description

N-benzyl-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a novel synthetic compound belonging to the triazolopyrimidine class, which has garnered significant interest in medicinal chemistry for its potential as a kinase inhibitor. This scaffold is recognized for its ability to mimic the purine ring system, allowing it to compete with ATP for binding in the catalytic pockets of various kinases. Triazolopyrimidine derivatives have been extensively explored for their anticancer and anti-inflammatory properties . The specific structure of this compound, featuring a benzyl-acetamide side chain, is designed to enhance selectivity and potency against specific kinase targets. Research into similar analogs suggests potential applications in targeting signaling pathways implicated in oncology, such as those involving JAK or CSF1R kinases, which are critical in tumor proliferation and the tumor microenvironment. Inhibiting these pathways can modulate immune cell responses and halt cancer cell growth . Furthermore, the propyl substituent at the 5-position and the thioether linkage are key structural modifications that influence the compound's pharmacokinetic profile and binding affinity. This reagent serves as a crucial chemical probe for researchers investigating the complex roles of specific kinases in disease etiologies, facilitating the development of new targeted therapies. Its primary research value lies in its use for enzymatic assays, cell-based viability studies, and structure-activity relationship (SAR) analysis to guide the rational design of more effective therapeutic agents.

Properties

IUPAC Name

N-benzyl-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-2-6-13-9-14(23)19-16-20-21-17(22(13)16)25-11-15(24)18-10-12-7-4-3-5-8-12/h3-5,7-9H,2,6,10-11H2,1H3,(H,18,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSJWLRKABKGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

    Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction using benzyl halides.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl halides, propyl halides, amines, thiols, and basic conditions (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl or propyl derivatives.

Scientific Research Applications

N-benzyl-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting downstream biological pathways. The triazolopyrimidine core is known to interact with nucleic acids and proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with two structurally related analogues from recent literature:

Parameter Target Compound Compound A () Compound B ()
Core Structure [1,2,4]Triazolo[4,3-a]pyrimidin Benzo[b][1,4]oxazin fused with pyrimidin Pyrrolo[3,2-d]pyrimidin
Key Substituents 5-propyl, 7-oxo, N-benzyl-sulfanylacetamide 2-amino-6-(substituted-phenyl)pyrimidin, 4-methyl 3-cyclopropyl, 4-oxo, 7-phenyl, N-benzyl-sulfanylacetamide
Molecular Formula Likely ~C₁₈H₂₀N₅O₂S (estimated) C₂₀H₁₆N₄O₂ (example from 7a-c) C₂₄H₂₂N₄O₂S
Molecular Weight ~370–390 g/mol (estimated) ~360–380 g/mol (example) 430.5 g/mol
Synthesis Conditions Not explicitly described; likely Cs₂CO₃/DMF for thioether coupling (inferred) Cs₂CO₃/DMF, room temperature Not provided
Pharmacological Data Not available Not provided Not available

Key Differences and Implications

Core Heterocycle Diversity :

  • The target compound’s triazolo-pyrimidin core (containing three nitrogen atoms) contrasts with Compound A’s benzo-oxazin-pyrimidin system (oxygen and nitrogen) and Compound B’s pyrrolo-pyrimidin (five-membered pyrrole fused to pyrimidin). These differences influence electronic properties, solubility, and target binding. Triazolo-pyrimidins are often associated with kinase inhibition, while pyrrolo-pyrimidins may exhibit varied bioactivity depending on substituents .

Substituent Effects :

  • The 5-propyl group in the target compound enhances lipophilicity compared to Compound B’s 3-cyclopropyl group, which introduces steric bulk. Propyl chains may improve membrane permeability but could reduce metabolic stability .
  • Both the target compound and Compound B share an N-benzyl-sulfanylacetamide side chain, suggesting a conserved pharmacophore for target engagement.

However, the triazolo-pyrimidin scaffold’s synthesis may require specialized steps, such as cyclocondensation of hydrazines with carbonyl precursors.

Pharmacological Potential (Inferred)

While direct activity data are unavailable, structural parallels suggest plausible applications:

  • The sulfanylacetamide moiety in the target compound and Compound B may facilitate interactions with cysteine residues in enzymes or receptors.
  • The 7-oxo group in the target compound could mimic ATP’s carbonyl groups, enabling kinase inhibition—a feature observed in other triazolo-pyrimidin derivatives .

Biological Activity

N-benzyl-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step synthetic routes that typically include the formation of the triazole and pyrimidine moieties. The compound's structure can be represented as follows:

C15H18N4O1S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_1\text{S}

Antioxidant Activity

Recent studies have indicated that related compounds in the triazole family exhibit significant antioxidant properties. For instance, compounds with similar structures demonstrated high DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity, with some achieving over 90% inhibition at specific concentrations .

CompoundDPPH Inhibition (%)IC50 (µg/mL)
Compound A93.75 ± 0.477.12 ± 2.32
N-benzyl derivativeTBDTBD

Anticancer Activity

The anticancer potential of N-benzyl derivatives has been explored in various studies. For instance, related compounds have shown inhibitory effects against different cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) using MTT assays to assess cell viability .

Case Study 1: Antioxidant Properties

In a study evaluating the antioxidant capacity of similar triazole derivatives, compounds were tested for their ability to scavenge free radicals. Results indicated that certain derivatives outperformed traditional antioxidants like butylated hydroxyanisole (BHA), suggesting a promising avenue for further research into N-benzyl derivatives .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer activity of N-benzyl derivatives against various cell lines. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner. The findings support the hypothesis that modifications in the benzyl and triazole structures can enhance biological activity .

Pharmacological Profile

The pharmacological profile of this compound suggests potential utility in treating oxidative stress-related diseases and various cancers. Further pharmacokinetic and toxicological studies are necessary to establish safety and efficacy.

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